6-Chloro-4-phenyl-1,2,3-benzotriazine
Description
6-Chloro-4-phenyl-1,2,3-benzotriazine (CAS: 54893-18-4) is a heterocyclic aromatic compound with the molecular formula C₁₃H₈ClN₃ and a molecular weight of 241.68 g/mol . Its structure consists of a benzotriazine core substituted with a chlorine atom at position 6 and a phenyl group at position 2.
Properties
CAS No. |
54893-18-4 |
|---|---|
Molecular Formula |
C13H8ClN3 |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
6-chloro-4-phenyl-1,2,3-benzotriazine |
InChI |
InChI=1S/C13H8ClN3/c14-10-6-7-12-11(8-10)13(16-17-15-12)9-4-2-1-3-5-9/h1-8H |
InChI Key |
FAONSHXBPKBFFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=NC3=C2C=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=NC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzodithiazine Derivatives
Compounds such as 6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 6) and 6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 17) share structural motifs with the target compound but differ in their heterocyclic cores and substituents.
Key Differences:
- Spectroscopic Features: The benzotriazine derivative lacks the sulfonyl (SO₂) and hydrazone (C=N) groups present in benzodithiazines, leading to distinct IR and NMR profiles. The absence of sulfur in benzotriazines may reduce polarity compared to benzodithiazines, as suggested by the lower molecular weight and LogP value (3.35 for benzotriazine vs. higher polarity in sulfur-containing analogs) .
Benzotriazine-Based Reagents
Studies on reagents like 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine highlight the versatility of the benzotriazine core in synthetic chemistry . However, these derivatives often incorporate additional functional groups (e.g., hydroxyl, ester) for reactivity, unlike the simpler 6-chloro-4-phenyl substitution.
Preparation Methods
General Reaction Pathway
The most well-documented route to 1,2,3-benzotriazines involves the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes (TosMIC derivatives) under basic conditions. This method, developed by López-Carrillo et al., enables the synthesis of 4-alkoxy- and 4-aryloxy-substituted benzotriazines in high yields (36–93%). For 6-chloro-4-phenyl derivatives, the starting material must incorporate a chlorine atom at the appropriate position on the benzene ring.
Synthesis of TosMIC Precursors
The TosMIC derivatives (3a–3e ) are prepared in two steps:
-
Formamide Addition : 2-Azidobenzaldehyde derivatives (1a–1e ) are treated with formamide, chlorotrimethylsilane, and p-toluenesulfonic acid to form N-(α-tosylbenzyl)formamides (2a–2e ).
-
Dehydration : Phosphorus oxychloride and triethylamine dehydrate 2a–2e to yield the isocyanide derivatives (3a–3e ).
For 6-chloro-substituted analogs, the benzaldehyde starting material (1b–1e ) must contain a chlorine atom at position 5 (to result in position 6 after cyclization). For example, 5-chloro-2-azidobenzaldehyde would yield the desired chloro-substituted TosMIC precursor.
Cyclization and Functionalization
The TosMIC derivative (3a ) is treated with sodium alkoxides or aryloxides (e.g., sodium phenoxide) in tetrahydrofuran (THF) at 0°C to trigger cyclization. The reaction proceeds via:
-
α-Deprotonation of the TosMIC moiety by a strong base (e.g., t-BuOK).
-
6-endo-trig Cyclization to form a nonaromatic benzotriazine intermediate.
-
Tosyl Group Elimination and nucleophilic substitution by the alkoxide/aryloxide to yield the final product.
To introduce a phenyl group at position 4, sodium phenoxide (generated from phenol and NaH) is used as the nucleophile. However, the reported examples primarily describe 4-aryloxy derivatives (e.g., 5a–5e ), suggesting that direct phenyl substitution may require further optimization.
Key Reaction Data
| Parameter | Optimal Conditions | Yield (%) |
|---|---|---|
| Solvent | THF | 88–93 |
| Temperature | 0°C | — |
| Base | Sodium phenoxide | 63–85 |
| Concentration | 0.04 M | — |
Alternative Pathways via Amidrazone Cyclization
Amidrazone-Based Synthesis
Aly et al. reported the synthesis of benzo-fused triazines via cyclization of amidrazones with quinones. While this method primarily yields 1,2,4-triazoles, it provides insights into alternative cyclization strategies. For 1,2,3-benzotriazines, similar amidrazone precursors could be designed with appropriate substituents.
Reaction Overview
-
Amidrazone Preparation : 2-Amino-5-chlorobenzophenone is functionalized with chloroacetyl chloride to form 2-chloroacetamido-5-chlorobenzophenone.
-
Iminochloride Formation : Treatment with thionyl chloride yields 2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone.
-
Cyclization : Hydroxylamine hydrochloride induces cyclization to form the triazine core.
This route, though developed for quinazolines, could be adapted for 1,2,3-benzotriazines by modifying reaction conditions and intermediates.
Structural and Mechanistic Insights
DFT Studies on Cyclization
Density functional theory (DFT) calculations reveal that the heterocyclization proceeds via a low-energy transition state (ΔG‡ = +12.3 kcal/mol). The TosMIC anion undergoes nucleophilic attack on the azide, followed by tosyl group elimination and aryloxide substitution. The exergonic nature of the cyclization (−8.2 kcal/mol) drives the reaction to completion.
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for 6-Chloro-4-phenyl-1,2,3-benzotriazine?
- Methodological Answer : The synthesis typically involves halogenation and condensation reactions. For example, chlorination of benzotriazine derivatives can introduce substituents at specific positions. Evidence from related benzotriazine syntheses (e.g., 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine) suggests one-pot procedures using anhydrides or coupling agents to functionalize the core structure . Optimizing stoichiometry and temperature during halogenation (e.g., using POCl₃ or SOCl₂) is critical for regioselectivity. Reaction progress should be monitored via TLC or LC-MS to confirm intermediate formation.
Q. How is this compound characterized for purity and structural confirmation?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C) to verify substitution patterns and aromatic proton integration.
- HRMS for molecular ion confirmation.
- HPLC with UV detection (e.g., at 254 nm) to assess purity, referencing protocols for analogous compounds like 4-hydroxybenzoic acid derivatives .
- Elemental Analysis to validate empirical formulas.
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields for benzotriazine-mediated couplings?
- Methodological Answer : Discrepancies often arise from solvent polarity, catalyst load, or competing side reactions. Systematic optimization using a Design of Experiments (DoE) approach can isolate critical variables. For instance, vary solvents (e.g., DMF vs. THF), bases (e.g., Et₃N vs. DBU), and temperatures while tracking yields via quantitative NMR or HPLC. Compare findings with prior studies on similar triazine derivatives (e.g., 2-Bromo-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine) to identify trends .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying electrophilic/nucleophilic sites. For example, analyze the LUMO map to predict sites prone to nucleophilic attack. Compare with experimental data from peptide coupling reagents like HOOBt, where computational insights guide reaction design .
Q. What methodologies address stability challenges of this compound under ambient conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Store samples under varying conditions (humidity, light, temperature) and monitor degradation via LC-MS.
- Use kinetic modeling (e.g., Arrhenius plots) to predict shelf life.
- Stabilize the compound via co-crystallization or formulation with antioxidants, referencing protocols for halogenated phenols .
Methodological Frameworks
Q. How to design a robust experimental protocol for benzotriazine derivative synthesis?
- Methodological Answer : Apply triangulation by combining quantitative (yield, purity) and qualitative (spectral data, crystallography) metrics. Align with research design principles from methodological studies, such as iterative hypothesis testing and validation through independent replication .
Q. What analytical approaches validate the absence of regioisomeric byproducts in this compound synthesis?
- Methodological Answer : Use 2D NMR (e.g., NOESY or HSQC) to distinguish regioisomers. Pair with X-ray crystallography for unambiguous structural confirmation, as demonstrated for triazine-based ligands in coordination chemistry .
Data Analysis and Interpretation
Q. How to reconcile conflicting spectral data for benzotriazine derivatives?
- Methodological Answer : Cross-validate using complementary techniques. For example, discrepancies in ¹³C NMR shifts can arise from dynamic effects; variable-temperature NMR or DFT-calculated chemical shifts (e.g., using GIAO) resolve ambiguities. Compare with databases of structurally similar compounds (e.g., 4-chloro-2-phenyl benzoic acid derivatives) .
Q. What statistical methods are appropriate for analyzing reaction optimization data?
- Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) identifies dominant factors affecting yield. Apply ANOVA to assess significance, ensuring reproducibility through repeated trials. Reference methodological rigor in educational research designs for robust data interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
